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Compound of Interest

Compound Name: 2-Acetyl-4,5-dimethylthiazole

Cat. No.: B1334031 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Note: Extensive searches for specific, experimentally-derived spectroscopic data (¹H NMR, ¹³C

NMR, IR, and MS) for 2-Acetyl-4,5-dimethylthiazole did not yield direct, verifiable results

within publicly accessible databases and scientific literature. The available data predominantly

pertains to its isomer, 5-Acetyl-2,4-dimethylthiazole. This guide, therefore, provides a template

of expected spectral characteristics based on chemical structure and general principles of

spectroscopy, alongside standardized experimental protocols applicable to the analysis of such

heterocyclic ketones.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 2-Acetyl-4,5-
dimethylthiazole. These predictions are based on the analysis of its chemical structure and

comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 2-Acetyl-4,5-dimethylthiazole
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Protons
Predicted Chemical Shift
(δ, ppm)

Multiplicity

Acetyl-CH₃ 2.5 - 2.7 Singlet

4-CH₃ 2.3 - 2.5 Singlet

5-CH₃ 2.2 - 2.4 Singlet

Table 2: Predicted ¹³C NMR Data for 2-Acetyl-4,5-dimethylthiazole

Carbon Atom Predicted Chemical Shift (δ, ppm)

C=O (Acetyl) 190 - 195

C2 (Thiazole ring) 165 - 170

C4 (Thiazole ring) 145 - 150

C5 (Thiazole ring) 125 - 130

Acetyl-CH₃ 25 - 30

4-CH₃ 15 - 20

5-CH₃ 10 - 15

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 2-Acetyl-4,5-dimethylthiazole

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

C=O Stretch (Ketone) 1680 - 1700 Strong

C=N Stretch (Thiazole) 1500 - 1600 Medium

C-H Stretch (Aliphatic) 2900 - 3000 Medium

C-H Bend (Aliphatic) 1350 - 1470 Medium
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Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 2-Acetyl-4,5-dimethylthiazole

Ion Predicted m/z Notes

[M]⁺ 155 Molecular Ion

[M-CH₃]⁺ 140 Loss of a methyl group

[M-COCH₃]⁺ 112 Loss of the acetyl group

[CH₃CO]⁺ 43
Acetyl cation (often the base

peak)

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data

outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

2-Acetyl-4,5-dimethylthiazole sample

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

NMR tubes (5 mm)

NMR Spectrometer (e.g., 300, 400, or 500 MHz)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the 2-Acetyl-4,5-dimethylthiazole
sample in 0.5-0.7 mL of deuterated solvent directly in an NMR tube.

Instrument Setup:
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Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Tune the probe for the appropriate nucleus (¹H or ¹³C).

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the raw data.

Phase the spectra and perform baseline correction.

Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCl₃ at

7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

2-Acetyl-4,5-dimethylthiazole sample

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR)

accessory

Solvent for cleaning (e.g., isopropanol)

Procedure:

Background Spectrum: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small amount of the neat liquid or solid sample directly onto the

ATR crystal.

Spectrum Acquisition:

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the significant absorption bands.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

2-Acetyl-4,5-dimethylthiazole sample

Mass Spectrometer (e.g., with an Electron Impact (EI) source)
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Volatile solvent (e.g., methanol or dichloromethane)

Procedure:

Sample Introduction:

Dissolve a small amount of the sample in a volatile solvent.

Introduce the sample into the ion source via a direct insertion probe or through a gas

chromatograph (GC-MS).

Ionization:

Utilize Electron Impact (EI) ionization, typically at 70 eV.

Mass Analysis:

Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment

ions.

Data Analysis:

Identify the molecular ion peak.

Analyze the fragmentation pattern to deduce the structure of the fragment ions.

Identify the base peak (the most intense peak in the spectrum).

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Acetyl-4,5-dimethylthiazole.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Acetyl-4,5-dimethylthiazole:
A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1334031#spectroscopic-data-nmr-ir-ms-of-2-acetyl-
4-5-dimethylthiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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